Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate
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Overview
Description
Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate is an organic compound characterized by its unique structure, which includes a fluorinated aromatic ring and a methylated amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and methyl acrylate.
Reaction Steps:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated aromatic ring, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds with various functional groups replacing the fluorine atom.
Scientific Research Applications
Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The fluorinated aromatic ring and the methylated amino group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-((4-chlorophenyl)(methyl)amino)-2-methylpropanoate
- Methyl 3-((4-bromophenyl)(methyl)amino)-2-methylpropanoate
- Methyl 3-((4-methylphenyl)(methyl)amino)-2-methylpropanoate
Uniqueness
Methyl 3-((4-fluorophenyl)(methyl)amino)-2-methylpropanoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the metabolic stability of the compound and improve its binding interactions with biological targets, making it a valuable compound in drug design and other applications.
Properties
Molecular Formula |
C12H16FNO2 |
---|---|
Molecular Weight |
225.26 g/mol |
IUPAC Name |
methyl 3-(4-fluoro-N-methylanilino)-2-methylpropanoate |
InChI |
InChI=1S/C12H16FNO2/c1-9(12(15)16-3)8-14(2)11-6-4-10(13)5-7-11/h4-7,9H,8H2,1-3H3 |
InChI Key |
AXZNCOLPGLEFIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C1=CC=C(C=C1)F)C(=O)OC |
Origin of Product |
United States |
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